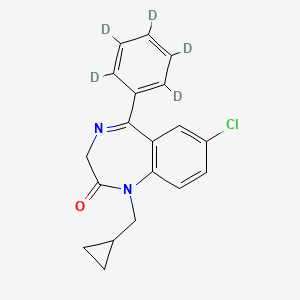
Prazepam-D5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prazepam-D5 is a deuterated form of Prazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify Prazepam levels in biological samples .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Prazepam-D5 involves the incorporation of deuterium atoms into the Prazepam molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-purity deuterium gas and advanced catalytic systems is essential to achieve the desired isotopic enrichment .
化学反応の分析
Types of Reactions
Prazepam-D5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert this compound to its desmethyl derivative.
Substitution: Halogenation and other substitution reactions can modify the benzene ring or other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of desmethyl derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Prazepam-D5 is widely used in scientific research, particularly in the following fields:
Chemistry: As an internal standard in mass spectrometry for the quantification of Prazepam in various samples.
Biology: Used in pharmacokinetic studies to understand the metabolism and distribution of Prazepam in biological systems.
Medicine: Employed in clinical toxicology to monitor Prazepam levels in patients undergoing treatment.
作用機序
Prazepam-D5, being a deuterated form of Prazepam, shares the same mechanism of action. It exerts its effects by modulating the benzodiazepine receptor, which enhances the function of gamma-aminobutyric acid (GABA) in the brain. This leads to increased inhibition and reduced cortical and limbic arousal, resulting in anxiolytic and sedative effects .
類似化合物との比較
Similar Compounds
Diazepam-D5: Another deuterated benzodiazepine used as an internal standard in analytical chemistry.
Nordiazepam-D5: A deuterated form of Nordiazepam, used similarly in mass spectrometry.
Oxazepam-D5: Deuterated Oxazepam, also used as an internal standard.
Uniqueness
Prazepam-D5 is unique due to its specific application in the quantification of Prazepam. Its deuterated nature provides a distinct mass spectrometric signature, allowing for accurate and precise measurements in complex biological matrices .
特性
IUPAC Name |
7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)21-11-18(23)22(17)12-13-6-7-13/h1-5,8-10,13H,6-7,11-12H2/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQCHHACWWAQLJ-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)CC4CC4)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016423 |
Source


|
| Record name | Prazepam-D5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152477-89-9 |
Source


|
| Record name | Prazepam-D5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)
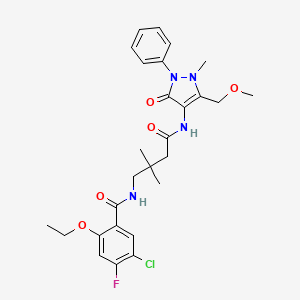


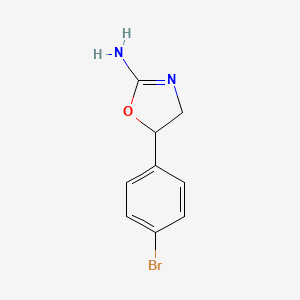
![Myristic acid, [1-14C]](/img/structure/B579962.png)

![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)
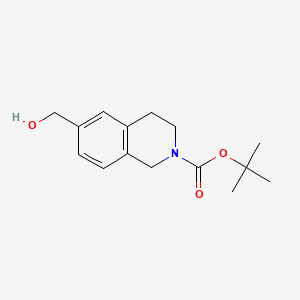
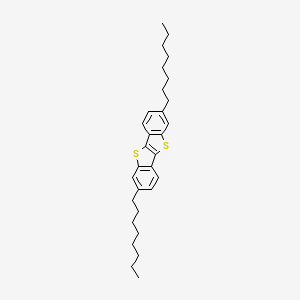
![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)
![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)

